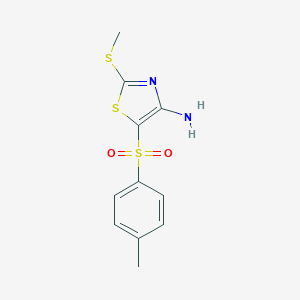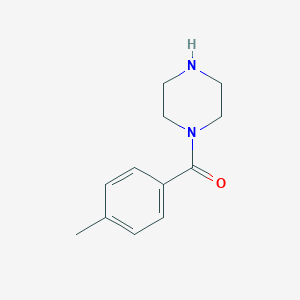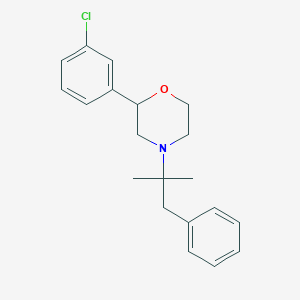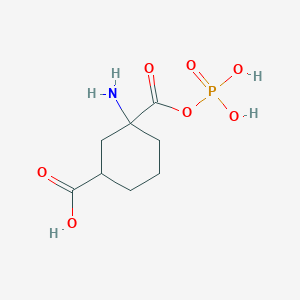
4-Ethenyl-1-ethyl-3,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that is commonly used in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is not well understood. However, it is believed to act as a nucleophile in organic reactions. It has also been shown to have antioxidant properties and may act as a radical scavenger.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, its limited solubility in water can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. One area of interest is its potential use as a corrosion inhibitor. Further studies are needed to determine its effectiveness and mechanism of action in this application. In addition, its potential use as a ligand in coordination chemistry and catalysis warrants further investigation. Finally, its antioxidant properties may have potential applications in the development of new drugs or materials.
Méthodes De Synthèse
The synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole involves the reaction of ethyl acetoacetate, 3,5-dimethyl-1H-pyrazole, and acetaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using techniques such as column chromatography to obtain a pure sample.
Applications De Recherche Scientifique
4-Ethenyl-1-ethyl-3,5-dimethylpyrazole has found several applications in scientific research. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry and catalysis. In addition, it has been studied for its potential use as a corrosion inhibitor.
Propriétés
Numéro CAS |
125019-37-6 |
|---|---|
Nom du produit |
4-Ethenyl-1-ethyl-3,5-dimethylpyrazole |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-ethenyl-1-ethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H14N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5H,1,6H2,2-4H3 |
Clé InChI |
YRKKEPKOIZODBI-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C=C)C |
SMILES canonique |
CCN1C(=C(C(=N1)C)C=C)C |
Synonymes |
1H-Pyrazole, 4-ethenyl-1-ethyl-3,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



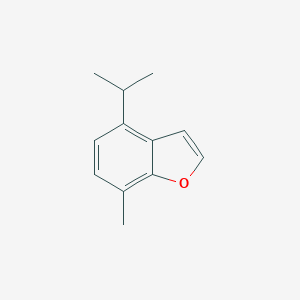
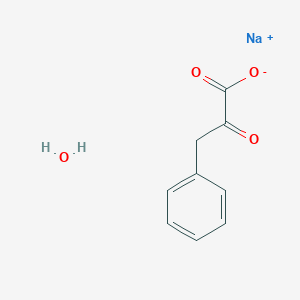
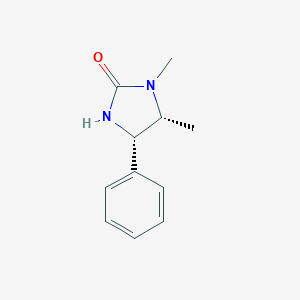


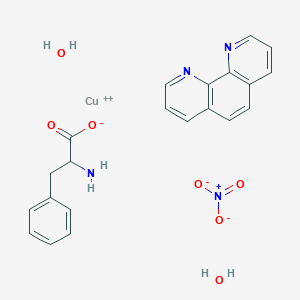
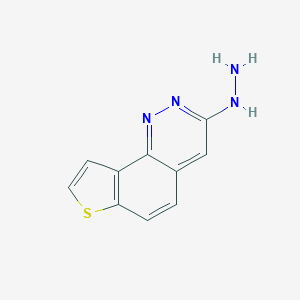
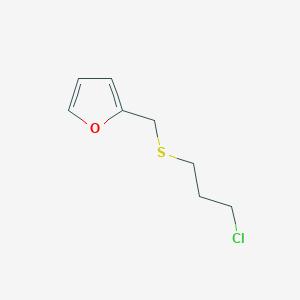
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
